5-Bromo-2-(methylthio)benzo[d]thiazole
CAS No.: 203395-29-3
Cat. No.: VC2004958
Molecular Formula: C8H6BrNS2
Molecular Weight: 260.2 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromo-2-(methylthio)benzo[d]thiazole - 203395-29-3](/images/structure/VC2004958.png)
Specification
CAS No. | 203395-29-3 |
---|---|
Molecular Formula | C8H6BrNS2 |
Molecular Weight | 260.2 g/mol |
IUPAC Name | 5-bromo-2-methylsulfanyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C8H6BrNS2/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,1H3 |
Standard InChI Key | PSMLEPVOELTZAZ-UHFFFAOYSA-N |
SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br |
Canonical SMILES | CSC1=NC2=C(S1)C=CC(=C2)Br |
Introduction
Parameter | Value |
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Molecular Formula | C8H6BrNS2 |
Molecular Weight | 260.2 g/mol |
Exact Mass | 258.91300 |
Polar Surface Area (PSA) | 66.43000 |
LogP | 3.78070 |
These properties influence the compound's reactivity, solubility profile, and potential biological activities .
Synthesis Methods
Several synthetic pathways have been developed for the preparation of 5-Bromo-2-(methylthio)benzo[d]thiazole and related benzothiazole derivatives. These methods typically involve multi-step processes with various starting materials and reagents.
Direct Bromination of 2-(methylthio)benzothiazole
One common approach involves the direct bromination of 2-(methylthio)benzothiazole using bromine in a suitable solvent such as acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5-position .
From 2-Aminothiophenol Derivatives
Another synthetic route starts with 5-bromo-2-aminothiophenol, which can be reacted with carbon disulfide in alkaline conditions followed by methylation of the resulting xanthate intermediate with methyl iodide or dimethyl sulfate . The general procedure can be represented as:
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Reaction of 5-bromo-2-aminothiophenol with carbon disulfide in the presence of a base
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Methylation of the intermediate with methyl iodide or dimethyl sulfate
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Cyclization to form the benzothiazole ring
Chemical Reactivity
The chemical reactivity of 5-Bromo-2-(methylthio)benzo[d]thiazole is largely determined by its structural features, particularly the presence of the bromine atom and the methylthio group, which can participate in various transformations.
Nucleophilic Substitution Reactions
The bromine at the 5-position can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically require elevated temperatures or catalytic conditions due to the relatively low reactivity of the aryl bromide .
Metal-Catalyzed Coupling Reactions
The bromine substituent makes 5-Bromo-2-(methylthio)benzo[d]thiazole suitable for various metal-catalyzed coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Stille coupling with organotin compounds
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Negishi coupling with organozinc reagents
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Sonogashira coupling with terminal alkynes
Biological Activity and Applications
5-Bromo-2-(methylthio)benzo[d]thiazole and its derivatives exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.
Antimicrobial Activity
Benzothiazole derivatives, including those structurally similar to 5-Bromo-2-(methylthio)benzo[d]thiazole, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal pathogens .
A comprehensive study by researchers evaluated the antimicrobial activity of several heteroarylated benzothiazoles against selected bacterial and fungal pathogens. The results demonstrated that benzothiazole derivatives exhibited moderate to good antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.23 to >3.75 mg/mL .
Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) |
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Benzothiazole derivatives | 0.23-3.75 | 0.06-0.47 |
Reference antibiotics | 0.005-0.5 | 0.10-0.20 |
The mechanism of action for the antibacterial activity of these compounds is believed to involve the inhibition of MurB enzyme in Escherichia coli, which is crucial for bacterial cell wall synthesis .
Antifungal Properties
5-Bromo-2-(methylthio)benzo[d]thiazole derivatives have shown promising antifungal activities. Studies have reported good antifungal effects against various fungal species, with MIC values ranging from 0.06 to 0.47 mg/mL and minimum fungicidal concentration (MFC) values between 0.11 and 0.94 mg/mL .
The antifungal activity of these compounds is thought to be mediated through the inhibition of 14-lanosterol demethylase, an essential enzyme in fungal ergosterol biosynthesis .
Other Pharmacological Activities
Beyond antimicrobial and anticancer properties, benzothiazole derivatives including those similar to 5-Bromo-2-(methylthio)benzo[d]thiazole have demonstrated various other pharmacological activities:
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Anti-inflammatory effects
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Antioxidant properties
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Neuroprotective activity
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Potential applications in imaging technologies
For instance, some benzothiazole derivatives have been explored as potential positron emission tomography (PET) imaging agents for various diseases .
Comparison with Similar Compounds
Understanding the structural and functional relationships between 5-Bromo-2-(methylthio)benzo[d]thiazole and similar compounds provides valuable insights into their respective properties and applications.
Comparison with 5-Bromo-2-methylbenzothiazole
5-Bromo-2-methylbenzothiazole (CAS: 63837-11-6) differs from 5-Bromo-2-(methylthio)benzo[d]thiazole by having a methyl group instead of a methylthio group at the 2-position . This structural difference results in:
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Lower molecular weight (228.11 g/mol compared to 260.2 g/mol)
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Different electronic properties due to the absence of the sulfur atom in the substituent
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Potentially different biological activities and chemical reactivities
The synthesis of 5-Bromo-2-methylbenzothiazole has been reported with a yield of 87% and a melting point of approximately 79°C .
Comparison with 6-Bromo-2-(methylthio)benzo[d]thiazole
6-Bromo-2-(methylthio)benzo[d]thiazole (CAS: 474966-97-7) is a positional isomer of 5-Bromo-2-(methylthio)benzo[d]thiazole, with the bromine atom at the 6-position instead of the 5-position . This seemingly minor structural difference can lead to significant variations in:
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Crystal packing and solid-state properties
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Receptor binding and biological activity profiles
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Electronic distribution and reactivity patterns
The crystal structure of this isomer has been reported, providing insights into its three-dimensional arrangement and intermolecular interactions .
Comparison with Thiazole Derivatives
5-Bromo-2-(methylthio)thiazole represents a simpler structural analog lacking the fused benzene ring. Key differences include:
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Significantly lower molecular weight
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Different physicochemical properties due to the absence of the aromatic ring
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Potentially different biological activity profiles and target selectivity
These structural variations highlight the importance of the benzene ring in modulating the biological activities of benzothiazole derivatives compared to simpler thiazole compounds.
Current Research and Future Perspectives
Research on 5-Bromo-2-(methylthio)benzo[d]thiazole and related compounds continues to expand, with several promising directions emerging in recent years.
Medicinal Chemistry Applications
The versatility of the benzothiazole scaffold makes 5-Bromo-2-(methylthio)benzo[d]thiazole an attractive starting point for medicinal chemistry programs. Current research focuses on:
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Development of more potent and selective antimicrobial agents to address the growing challenge of antimicrobial resistance
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Design of anticancer agents targeting specific molecular pathways
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Exploration of novel therapeutic applications based on emerging biological activities
Synthetic Methodology Development
Advances in synthetic methodology continue to improve access to 5-Bromo-2-(methylthio)benzo[d]thiazole and its derivatives:
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Development of more efficient and environmentally friendly synthetic routes
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Application of flow chemistry for scalable production
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Exploration of biocatalytic approaches for the synthesis of benzothiazole derivatives
Structure-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies are essential for understanding the relationship between structural features and biological activities:
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Systematic modification of the benzothiazole scaffold to optimize activity
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Investigation of the role of the bromine substituent and methylthio group in biological interactions
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Computational approaches to predict and design compounds with enhanced properties
These research directions highlight the continuing interest in 5-Bromo-2-(methylthio)benzo[d]thiazole as both a synthetic building block and a biologically active compound.
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